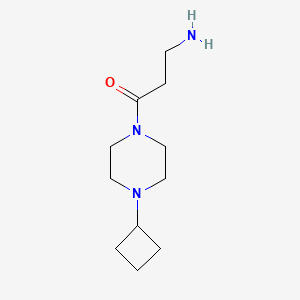

3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIQJIYBISFKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, a compound with unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

IUPAC Name: 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology. The cyclobutyl moiety contributes to its unique interaction profile with biological targets.

Pharmacological Effects

Research indicates that 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one exhibits several pharmacological effects:

- Antidepressant Activity: Studies suggest that compounds with similar piperazine structures can modulate serotonin and norepinephrine levels, potentially offering antidepressant effects.

- Anxiolytic Properties: The modulation of GABAergic systems by piperazine derivatives has been documented, indicating potential anxiolytic effects.

- Neuroprotective Effects: Some studies have highlighted the neuroprotective properties of piperazine derivatives against oxidative stress.

The exact mechanism of action for 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one is not fully elucidated. However, it is believed to interact with various neurotransmitter systems:

- Serotonin Receptors: Similar compounds have shown affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.

- Dopamine Receptors: Interaction with dopamine receptors may account for potential effects on mood regulation and cognitive functions.

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Study on Antidepressant Effects:

- Objective: To evaluate the efficacy of piperazine derivatives in animal models of depression.

- Findings: Compounds demonstrated significant reductions in depressive-like behaviors compared to control groups.

-

Anxiolytic Activity Assessment:

- Objective: To assess the anxiolytic potential of piperazine-based compounds.

- Findings: Behavioral tests indicated reduced anxiety levels in treated subjects, supporting the hypothesis of GABAergic modulation.

Data Table

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one lies in the field of drug development, particularly in the design of novel psychoactive substances. The compound's piperazine moiety is often associated with various pharmacological effects, including anxiolytic and antidepressant activities. Research indicates that derivatives of piperazine have been explored for their potential as serotonin receptor modulators, which can be beneficial in treating mood disorders .

Neuroscience Studies

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroscience research. Studies have shown that piperazine derivatives can affect dopaminergic and serotonergic pathways, which are crucial in the regulation of mood and behavior. This suggests that 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one could be useful in understanding the mechanisms underlying psychiatric conditions .

Chemical Synthesis and Structure-Activity Relationship (SAR)

In medicinal chemistry, understanding the structure-activity relationship (SAR) is vital for optimizing drug efficacy. The unique structure of 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one allows researchers to modify its chemical framework to enhance potency and reduce side effects. This compound serves as a valuable building block for synthesizing other biologically active molecules .

Pharmacological Activities of Piperazine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one | Potential Antidepressant | |

| 3-Amino-piperazine derivatives | Anxiolytic | |

| Piperazine-based anticancer agents | Antitumor |

Case Study 1: Development of Anxiolytic Agents

A study explored various piperazine derivatives for their anxiolytic effects using animal models. The results indicated that modifications to the piperazine ring significantly altered the compounds' efficacy, highlighting the importance of SAR analysis. Compounds similar to 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one demonstrated promising results in reducing anxiety-like behaviors.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the impact of piperazine derivatives on serotonin receptors. The findings suggested that certain structural modifications could enhance receptor affinity and selectivity, leading to improved therapeutic profiles for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.